Technical Guide: Ethyl 3-methyl-2-oxobut-3-enoate (CAS 50331-71-0)
Technical Guide: Ethyl 3-methyl-2-oxobut-3-enoate (CAS 50331-71-0)
[1]
Executive Summary
Ethyl 3-methyl-2-oxobut-3-enoate (CAS 50331-71-0), also known as Ethyl methacryloylformate , is a highly functionalized
This guide details the physicochemical profile, synthetic accessibility, and divergent reactivity of this scaffold, specifically for researchers in medicinal chemistry and heterocycle synthesis.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
This compound is a structural hybrid of a methacrylate and a glyoxylate. Its reactivity is dominated by the cross-conjugated system, making it an aggressive electrophile and a prone monomer for polymerization.
Datasheet
| Property | Specification |
| CAS Number | 50331-71-0 |
| IUPAC Name | Ethyl 3-methyl-2-oxobut-3-enoate |
| Synonyms | Ethyl methacryloylformate; 2-Oxo-3-methyl-3-butenoic acid ethyl ester |
| Molecular Formula | |
| Molecular Weight | 142.15 g/mol |
| Structure | |
| Physical State | Pale yellow liquid (prone to darkening upon oxidation) |
| Boiling Point | ~65-70°C at 10 mmHg (Predicted based on homologs) |
| Density | ~1.08 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, THF, EtOAc; Decomposes in water/protic solvents over time.[1][2][3][4] |
Structural Insight
The molecule possesses two electrophilic centers:
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C2 Carbonyl (Ketone): Highly activated by the adjacent ester (electron-withdrawing), making it susceptible to 1,2-nucleophilic attack.
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C4 Alkene (Terminal Vinyl): Conjugated with the ketone, rendering it a potent Michael acceptor and dienophile.
Synthetic Accessibility & Stability
Synthesis Routes
The synthesis of
Primary Route: Grignard Approach The most reliable laboratory-scale synthesis involves the reaction of methacrylmagnesium bromide with diethyl oxalate at low temperatures.
Alternative Route: Oxidation Oxidation of ethyl 2-hydroxy-3-methylbut-3-enoate using Dess-Martin periodinane or Swern conditions.
Stability & Storage (Critical)
Due to the methacrylate backbone, CAS 50331-71-0 is prone to spontaneous radical polymerization and thermal dimerization.
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Inhibitors: Must be stored with 50-100 ppm MEHQ (Monomethyl ether hydroquinone) or BHT.
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Temperature: Long-term storage at -20°C is required.
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Atmosphere: Store under Argon. Oxygen can induce peroxide formation, initiating polymerization.
Reactivity Landscape: The "Divergent Hub"
For drug discovery, this molecule serves as a linchpin for synthesizing nitrogenous heterocycles and complex carbocycles.
A. Heterocycle Formation (Pyrazoles & Isoxazoles)
The most common application is the synthesis of 3,5-disubstituted pyrazoles via condensation with hydrazines.
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Mechanism: The hydrazine nitrogen attacks the highly electrophilic C2 ketone (1,2-addition) to form a hydrazone, followed by intramolecular Michael addition (cyclization) and elimination.
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Regioselectivity: Controlled by pH. Acidic conditions favor attack at the ketone; basic conditions can promote direct Michael addition first.
B. Diels-Alder Cycloaddition
The electron-deficient nature of the C3-C4 double bond (activated by the
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Reaction: Reacts with dienes (e.g., cyclopentadiene, Danishefsky’s diene) to form functionalized cyclohexenones.
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Utility: Rapid generation of bicyclic cores for alkaloid synthesis.
C. Michael Addition
Soft nucleophiles (thiols, malonates) attack the terminal alkene (C4).
-
Application: Cysteine conjugation in bioconjugation studies or fragment-based drug discovery (FBDD) to probe cysteine-reactive pockets.
Visualizing the Workflow
The following diagram illustrates the synthesis of the core scaffold and its divergent transformation into three distinct pharmacological classes.
Caption: Divergent synthesis pathways from the Ethyl 3-methyl-2-oxobut-3-enoate scaffold. Blue node represents the core intermediate; colored nodes represent distinct pharmacophore classes.
Experimental Protocol: Pyrazole Synthesis
Objective: Synthesis of Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate (Representative Scaffold).
Context: This protocol utilizes the 1,2-addition/cyclization pathway typical for
Materials
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Ethyl 3-methyl-2-oxobut-3-enoate (1.0 eq)
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Phenylhydrazine (1.05 eq)
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Ethanol (Anhydrous)
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Acetic Acid (Cat.)
Methodology
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Preparation: In a flame-dried round-bottom flask under Argon, dissolve Ethyl 3-methyl-2-oxobut-3-enoate (10 mmol) in anhydrous Ethanol (20 mL).
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Cooling: Cool the solution to 0°C using an ice bath to prevent uncontrolled exotherm and polymerization.
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Addition: Add Phenylhydrazine (10.5 mmol) dropwise over 10 minutes.
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Note: A transient color change (yellow to orange) indicates hydrazone formation.
-
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Cyclization: Add glacial Acetic Acid (2-3 drops). Allow the mixture to warm to room temperature and stir for 4 hours.
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Validation: Monitor TLC (Hexane:EtOAc 3:1) for the disappearance of the starting ester (
) and appearance of the pyrazole ( ).
-
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Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with saturated
(to remove acid) and Brine. -
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
References
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Diels-Alder Reactivity of
-Keto Esters:-
Salomon, R. G., & Sinha, A. (1978). Cooperative catalysis of the Diels-Alder reaction of ethyl glyoxylate. Tetrahedron Letters, 19(16), 1367-1370. Link
- Context: Establishes the enhanced electrophilicity of glyoxylate deriv
-
-
Synthesis of Pyrazoles
-Unsaturated Ketones:-
Fustero, S., et al. (2008).
-Diketo Esters. Journal of Organic Chemistry, 73(9), 3523–3529. Link - Context: Provides mechanistic insight into the regioselectivity of hydrazine condensation with activ
-
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Polymerization of Methacryloyl Derivatives
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Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Link
- Context: Fundamental reference for handling and stabilizing methacrylate-type monomers (CAS 50331-71-0 analog).
-
-
General Reactivity of Ethyl Methacryloylformate
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. prepchem.com [prepchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Ethyl 3-methyl-2-oxobutyrate | C7H12O3 | CID 88406 - PubChem [pubchem.ncbi.nlm.nih.gov]

